molecular formula C29H27N3O5 B2585405 N-(4-acetylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 932308-83-3

N-(4-acetylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

Cat. No. B2585405
M. Wt: 497.551
InChI Key: MWFAHYWUKNCICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C29H27N3O5 and its molecular weight is 497.551. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research into the structural aspects of quinoline derivatives, such as the study of salt and inclusion compounds of 8-hydroxyquinoline-based amides, reveals their ability to form gels and crystalline structures upon treatment with mineral acids. These compounds exhibit interesting fluorescence properties when forming host–guest complexes, indicating potential applications in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).

Synthesis Methods

The synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides through a Passerini three-component reaction showcases the chemical versatility of quinoline derivatives. These reactions offer a straightforward method for obtaining quinoline-based compounds with potential therapeutic applications, demonstrating the importance of quinoline derivatives in medicinal chemistry (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).

Biological Activities

Quinoline derivatives have been explored for their therapeutic potential, such as in the treatment of Japanese encephalitis. Studies have shown that specific quinoline compounds can exhibit significant antiviral and antiapoptotic effects, highlighting their potential as therapeutic agents against viral diseases (Ghosh et al., 2008).

Additionally, 2-(quinolin-4-yloxy)acetamides have been identified as potent in vitro inhibitors of Mycobacterium tuberculosis, including drug-resistant strains. These findings underscore the potential of quinoline derivatives in developing new treatments for tuberculosis, reflecting their broad spectrum of biological activity and potential application in addressing global health challenges (Pissinate et al., 2016).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O5/c1-18-3-7-23(8-4-18)30-16-22-13-21-14-26-27(37-12-11-36-26)15-25(21)32(29(22)35)17-28(34)31-24-9-5-20(6-10-24)19(2)33/h3-10,13-15,30H,11-12,16-17H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFAHYWUKNCICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)C)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

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